4-Methoxy-9-phenoxyacridine
Description
Structure
3D Structure
Properties
CAS No. |
61078-22-6 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3 |
InChI Key |
TWHVKEZVMVQETR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 4 Methoxy 9 Phenoxyacridine and Its Congeners
Established Methodologies for Acridine (B1665455) Core Construction
The formation of the tricyclic acridine system is a fundamental step in the synthesis of its derivatives. Classical condensation reactions, such as the Ullmann and Bernthsen reactions, have historically been pivotal in constructing this heterocyclic framework.
Ullmann and Bernthsen Condensation Reactions in Acridine Synthesis
The Ullmann condensation provides a pathway to acridine derivatives through the copper-catalyzed reaction of an aryl halide with an aniline (B41778) derivative, followed by cyclization. wikipedia.orgwikipedia.orgorganic-chemistry.org This method is particularly useful for creating the diarylamine intermediate, which is a precursor to the acridine ring system. The reaction typically requires high temperatures and polar solvents. wikipedia.org
The Bernthsen acridine synthesis , on the other hand, involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comcambridge.org The use of polyphosphoric acid can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org This method is a direct approach to 9-substituted acridines.
Table 1: Comparison of Ullmann and Bernthsen Reactions for Acridine Synthesis
| Feature | Ullmann Condensation | Bernthsen Acridine Synthesis |
| Reactants | Aryl halide, Aniline derivative | Diarylamine, Carboxylic acid/anhydride |
| Catalyst/Reagent | Copper (or its salts) | Zinc chloride, Polyphosphoric acid |
| Key Intermediate | Diarylamine | N/A (Direct cyclization) |
| General Conditions | High temperature, Polar solvents | High temperature (200-270 °C with ZnCl₂) |
Cyclization Pathways to Substituted Acridines
Beyond the classical named reactions, various cyclization strategies have been developed to afford substituted acridines. One common approach involves the intramolecular cyclization of N-phenylanthranilic acid derivatives. This method typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the ring closure and subsequent formation of a 9-chloroacridine (B74977) intermediate. pharmaguideline.comresearchgate.net
More contemporary methods include palladium-catalyzed intramolecular cyclizations. For instance, a palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine (B2592992) can lead to the formation of 9-substituted acridines. nih.govnih.gov Additionally, unexpected cyclizations, such as the copper-promoted cyclization of tritylamines, have been reported to yield 9-phenylacridine (B188086) derivatives. chemistryviews.org Another approach involves the acid-catalyzed cyclization of ortho-lithiated triarylcarbinols to produce 9-phenylacridines in high yields. researchgate.net A novel method using o-arylamino Schiff bases as substrates undergoes intramolecular cyclization and aromatization in the presence of ZnCl₂ to synthesize acridine derivatives with high yields. google.com
Targeted Synthesis of 4-Methoxy-9-phenoxyacridine
The synthesis of the specifically substituted this compound requires a strategic sequence of reactions to introduce the desired functional groups at the correct positions of the acridine core.
Preparation of Halogenated Acridine Intermediates (e.g., 9-Chloroacridine and Methoxy-substituted Analogues)
The most common route to functionalizing the C-9 position of acridine is through a 9-chloroacridine intermediate. This key intermediate is typically synthesized from the corresponding acridone (B373769) or N-phenylanthranilic acid by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netorgsyn.org
For the synthesis of a methoxy-substituted 9-chloroacridine, a methoxy-substituted N-phenylanthranilic acid is required as the starting material. For instance, 2-methoxy-9-chloroacridine is prepared by heating 2-[(2-methoxyphenyl)amino]benzoic acid with an excess of POCl₃. nih.gov Similarly, the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a precursor for further functionalization, starts from 4-chlorosalicylic acid and involves a multi-step sequence including a Buchwald-Hartwig coupling reaction to form the diarylamine intermediate, followed by cyclization with POCl₃. nih.gov
Phenoxylation Reactions at the C-9 Position of Acridine Derivatives
The introduction of the phenoxy group at the C-9 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 9-haloacridine intermediate, most commonly 9-chloroacridine. nih.gov This reaction involves treating the 9-chloroacridine derivative with phenol (B47542) in the presence of a base. nih.gov
A specific protocol for the synthesis of 2-methoxy-9-phenoxyacridine (B12924701) involves reacting 2-methoxy-9-chloroacridine with a solution of sodium hydroxide (B78521) in phenol at elevated temperatures. nih.gov This method can be adapted for the synthesis of this compound by starting with the corresponding 4-methoxy-9-chloroacridine. The reaction of 9-chloroacridine with phenol can also be facilitated by heating the mixture with ammonium (B1175870) carbonate, followed by purification. orgsyn.org 9-Phenoxyacridines are noted to be stable precursors for the synthesis of other 9-substituted acridines. nih.gov
Table 2: Key Reactions in the Synthesis of Methoxy-Phenoxy-Acridine Derivatives
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
| 1 | Diarylamine Formation (Ullmann-type) | Methoxy-substituted aniline, Halogenated benzoic acid | Copper catalyst, Base | Methoxy-substituted N-phenylanthranilic acid |
| 2 | Cyclization and Chlorination | Methoxy-substituted N-phenylanthranilic acid | POCl₃, Heat | Methoxy-9-chloroacridine |
| 3 | Phenoxylation (SNAr) | Methoxy-9-chloroacridine, Phenol | Base (e.g., NaOH, K₂CO₃), Heat | Methoxy-9-phenoxyacridine |
Optimization and Efficiency of Synthetic Routes
The efficiency of the synthesis of this compound and its congeners can be influenced by several factors. In the Bernthsen synthesis, the choice of acid and the reaction conditions (temperature, time, and amount of zinc chloride) play a crucial role in the yield of the acridine product. cambridge.org For the preparation of 9-chloroacridine intermediates, avoiding the troublesome filtration of the often glutinous and hydrolytically unstable product by using a solvent like chloroform (B151607) can improve the process. orgsyn.org
Emerging Synthetic Approaches for Acridine Derivatives
The synthesis of the acridine scaffold, the core structure of this compound, has been significantly advanced by the adoption of modern synthetic methodologies. These emerging approaches offer improvements in terms of efficiency, reaction times, and environmental impact over classical methods like the Bernthsen or Ullmann syntheses. researchgate.neteurekaselect.com Key developments include the use of microwave irradiation, novel catalytic systems, and streamlined reaction designs that enhance atom economy and simplify synthetic procedures.
Microwave-Assisted Organic Synthesis of Acridine Systems
Microwave-assisted organic synthesis (MAOS) has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. rsc.orgnih.govnarod.ru This method utilizes microwave irradiation to directly and efficiently heat the reactants and solvent, a process known as dielectric heating. mdma.chat.ua This uniform and rapid heating can minimize the formation of side products and decomposition, leading to cleaner reactions and higher purity of the desired compounds. ijnrd.org
The application of MAOS to the synthesis of acridine derivatives has proven highly effective. For instance, microwave irradiation has been successfully employed in one-pot, multi-component reactions to generate various acridine systems. rsc.orgijcce.ac.ir This approach is noted for its high-speed, eco-friendly nature, particularly when using solvents like water. rsc.org The significant reduction in reaction time and energy consumption positions MAOS as a cornerstone of green chemistry in the synthesis of heterocyclic compounds like acridines. nih.govnih.gov Studies have demonstrated that microwave-assisted methods can be superior to conventional heating, not only by accelerating the reaction but also by increasing yields. nih.gov For example, a zincate-mediated arylation of acridine was completed in 20 minutes under microwave irradiation, a significant improvement over the 20 hours required with conventional heating. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acridine Derivatives
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Zincate-Mediated Arylation | 20 hours | 20 minutes | Not specified | acs.org |
| Hantzsch Condensation | 30 minutes (conventional) | 20 minutes (solvent-free) | Increased from 42% to 86% | nih.gov |
| General Acridine Synthesis | Hours to overnight | 3-4 minutes | 11-19% increase noted | nih.gov |
Metal-Catalyzed and Metal-Free Reaction Conditions
Modern synthetic strategies for acridine derivatives increasingly rely on both metal-catalyzed and metal-free reaction conditions to achieve high efficiency and selectivity.
Metal-Catalyzed Reactions: Transition-metal catalysis is a powerful tool for constructing complex molecules like acridines. researchgate.net Copper-catalyzed reactions, in particular, have been effectively used in the modular synthesis of acridine derivatives. One such approach involves a copper-mediated cascade annulation, which simplifies the synthesis of diverse and multi-substituted acridines. chemistryviews.org This method can involve processes like Chan-Lam amination and Friedel-Crafts acylation in a one-pot formation. chemistryviews.org Iron-catalyzed methods have also been developed, offering a cost-effective and environmentally friendly alternative. For example, an FeCl3-catalyzed one-pot synthesis from aldehydes, 1,3-cyclohexanedione, and amines uses aerobic oxygen as the terminal oxidant, producing water as the only byproduct. rsc.org Other metals, such as nickel, have been shown to mediate the rearrangement of diphenylamine (B1679370) derivatives to form acridine-based metal complexes. nih.gov
Metal-Free Reactions: In alignment with the principles of green chemistry, metal-free synthetic routes to acridines are also gaining prominence. mdpi.com These methods avoid the cost and potential toxicity associated with transition metal catalysts. One example involves the use of an environmentally friendly catalyst like H2SO4 in water for the one-step synthesis of acridine sulfonamide derivatives. rsc.org Such approaches are advantageous due to their simplicity, high yields, and the use of green solvents. rsc.org The development of these metal-free protocols provides sustainable alternatives for constructing the acridine core. mdpi.com
One-Pot and Multi-Component Reaction Designs
One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like acridines from simple starting materials in a single step. nih.govfrontiersin.org These reactions are prized for saving time, resources, and energy by eliminating the need to isolate and purify intermediate products. nih.gov
MCRs have been successfully applied to the synthesis of a wide range of acridine derivatives. researchgate.netderpharmachemica.com A common approach involves the condensation of an aldehyde, a dimedone or a similar 1,3-dicarbonyl compound, and an amine or ammonia (B1221849) source. ijcce.ac.irresearchgate.net These reactions can be catalyzed by various agents, including Brønsted acids or Lewis acids, and are often performed in environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net For instance, a one-pot, three-component synthesis of acridine-1,8(2H,5H)-diones has been effectively carried out in water under microwave irradiation. ijcce.ac.ir The versatility of MCRs allows for the creation of diverse libraries of acridine compounds by simply varying the starting components, which is highly valuable in drug discovery. nih.govrug.nl
Table 2: Examples of Multi-Component Reactions for Acridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Dimedone | Arylglyoxal | Ammonium Acetate | Microwave, Water | Acridine-1,8(2H,5H)-diones | ijcce.ac.ir |
| Aromatic Aldehyde | 5,5-dimethyl-1,3-cyclohexanedione | p-toluidine | DBSA, Water | Acridine derivatives | researchgate.net |
| 1,3-Cyclohexanedione | Aromatic Aldehyde | Hydrazones | Triethylamine, Ethanol | N-substituted acridine-1,8-diones | researchgate.net |
| Aldehyde | 1,3-Cyclohexanedione | Amines | FeCl3, Aerobic oxygen | Acridines and Acridinium (B8443388) ions | rsc.org |
Synthesis of Structurally Related this compound Analogues
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological properties of a lead compound. This involves systematic modifications to different parts of the molecule, such as the phenoxy moiety and the position of the methoxy (B1213986) group on the acridine core.
Systematic Variation of Substituents on the Phenoxy Moiety
The synthesis of 9-phenoxyacridine (B3049667) derivatives typically involves the nucleophilic substitution of 9-chloroacridine with a corresponding phenol (Ar-OH). nih.govnih.gov This straightforward reaction allows for the introduction of a wide variety of substituents on the phenoxy ring. By using differently substituted phenols, researchers can systematically explore how changes in electronic and steric properties of the phenoxy group affect the compound's activity.
For example, a range of 9-phenoxyacridine derivatives has been synthesized by reacting 9-chloroacridine with phenols bearing formyl, methoxy, and other functional groups. nih.gov These studies have shown that the nature of the substituent on the phenoxy ring can significantly influence the anti-inflammatory properties of the resulting acridine derivative. nih.govnih.gov The synthesis of a library of such compounds is essential for identifying the optimal substitution pattern for a desired biological target.
Exploration of Regioisomeric Methoxyacridine Derivatives (e.g., 2-Methoxy-9-phenoxyacridine)
The synthesis of 2-Methoxy-9-phenoxyacridine follows a similar pathway to other 9-phenoxyacridines. iucr.org The process begins with the preparation of the corresponding methoxy-substituted 9-chloroacridine intermediate. Specifically, 2-[(2-methoxyphenyl)amino]benzoic acid is treated with phosphorus oxychloride (POCl3) to yield 2-methoxy-9-chloroacridine. iucr.org This intermediate is then reacted with phenol in the presence of a base like sodium hydroxide to afford the final product, 2-Methoxy-9-phenoxyacridine. iucr.org The structural analysis of this compound reveals that the methoxy group is nearly coplanar with the acridine ring system, while the phenoxy group is almost perpendicular to it. iucr.orgnih.gov Such structural information is vital for understanding how different isomers might interact with biological targets.
Covalent Conjugation Strategies for Hybrid Acridine Systems
The development of hybrid molecules incorporating the acridine scaffold is a significant strategy in medicinal chemistry, aiming to combine the properties of acridine with other pharmacophores to enhance efficacy or confer novel functionalities. nih.gov Covalent conjugation is the primary method for creating these stable hybrid systems. This process involves forming a strong, covalent bond between the acridine core and another molecular entity, often facilitated by a linker. symeres.comnih.gov Key strategies for achieving this include leveraging functional groups on the acridine ring for amide bond formation and employing click chemistry for efficient and specific connections.
The design of these hybrid molecules often involves three core components: the acridine intercalator, a second functional molecule, and a linker that joins them. nih.gov The nature of the linker, including its length, flexibility, and chemical stability, is a critical parameter that can significantly influence the biological and physical properties of the final conjugate. nih.govnih.gov
Amide Bond Formation
A prevalent strategy for linking molecules to the acridine scaffold is through the formation of an amide bond. This method is versatile and reliable for connecting carboxylic acid-containing moieties to amino-functionalized acridines, or vice versa. nih.govluxembourg-bio.com Amide coupling is a robust platform for assembling multifunctional conjugates and is compatible with a wide range of functional groups and reaction conditions, including aqueous media. nih.gov
The process typically involves activating a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com Common coupling reagents used to facilitate this reaction include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com For instance, in the synthesis of acridine-3-clip-phen conjugates, amino acid linkers of varying lengths were attached to the acridine moiety. This involved coupling the N-protected amino acid to a 9-aminoacridine (B1665356) derivative, followed by deprotection and subsequent reaction with the other molecular half. nih.govacs.org
The stability of the resulting linker is a key consideration. Amide bonds are generally more stable to hydrolysis compared to ester bonds, which is an important factor for the integrity of the conjugate in biological environments. nih.gov
Table 1: Examples of Acridine Conjugates Synthesized via Amide Coupling
| Acridine Precursor | Coupled Molecule/Linker | Resulting Hybrid System |
|---|---|---|
| 9-Aminoacridine | N-protected aminocaproic acid | Acridine-aminocaproic acid conjugate |
| Acridine-4-carboxamide | Platinum(II) complex with a linker | Platinum-acridine conjugate |
This table is generated based on synthetic principles described in the cited literature. nih.govnih.govrsc.org
Click Chemistry
Click chemistry offers a highly efficient and specific method for creating hybrid acridine systems. wikipedia.org The term describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orginterchim.fr The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring linking the two molecular fragments. interchim.fr
This strategy requires the initial synthesis of an acridine derivative bearing either an azide (B81097) or an alkyne functional group. This functionalized acridine can then be "clicked" onto a second molecule that has the complementary functional group. For example, a small set of 9-aminoacridine-3- and 4-carboxamides were synthesized efficiently using a benzyne/azide click chemistry approach. nih.gov This demonstrates the utility of click chemistry in rapidly generating libraries of hybrid molecules for screening purposes. The reliability and orthogonality of click reactions mean they can be performed in the presence of many other functional groups without requiring protective measures. wikipedia.org
Use of Linkers in Hybrid Systems
Several types of linkers have been employed in the synthesis of acridine hybrids:
Alkyl Chains: Simple diamino alkyl chains of varying lengths (e.g., from n=2 to n=6) have been used to connect acridines to porphyrin molecules. The length of this chain was found to influence properties such as energy transfer and DNA photocleavage activity. nih.gov
Amino Acids: As mentioned previously, amino acids serve as versatile linkers. Their defined length and stereochemistry can be used to control the spacing and relative orientation of the conjugated moieties. nih.govacs.org The length of an aminocaproic spacer, for example, was shown to influence the DNA cleavage efficiency of acridine-phenanthroline conjugates. nih.gov
Peptide and Self-Immolative Spacers: In more complex systems like antibody-drug conjugates (ADCs), linkers can be designed to be cleaved by specific enzymes. These often consist of short peptide sequences (e.g., valine-citrulline) combined with self-immolative units like p-aminobenzyl oxycarbonyl (PABC) that release the active molecule after cleavage. nih.gov
The choice of linker and conjugation strategy allows for the modular assembly of complex acridine-based systems, enabling the fine-tuning of their properties for specific applications. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dicyclohexylcarbodiimide (DCC) |
| 9-Aminoacridine |
| 6,9-Dichloro-2-methoxyacridine |
| Valine-citrulline |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Methoxy 9 Phenoxyacridine
Nucleophilic Aromatic Substitution at the Acridine (B1665455) C-9 Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the acridine scaffold, particularly at the C-9 position. This reactivity is central to the synthesis of a wide array of acridine derivatives with diverse applications. smolecule.comumn.eduindexcopernicus.com
The mechanism of nucleophilic substitution at the C-9 position of acridines generally proceeds through a two-step addition-elimination pathway, characteristic of SNAr reactions. The electron-deficient nature of the C-9 carbon atom facilitates the initial attack by a nucleophile. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent step involves the departure of the leaving group, restoring the aromaticity of the acridine ring system.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of these reaction pathways. researchgate.netorientjchem.org These studies help in understanding the transition states and the influence of various factors on the reaction's progress. orientjchem.org For instance, the synthesis of Gefitinib, an anticancer drug, involves a final step of nucleophilic aromatic substitution, the mechanism of which has been clarified using quantum chemistry. orientjchem.org
The reaction conditions, including solvent polarity and temperature, play a crucial role in influencing the stability of the transition state and, consequently, the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can stabilize charged intermediates, thereby facilitating the nucleophilic substitution process. smolecule.com
The nature of the leaving group at the C-9 position significantly impacts the rate of nucleophilic substitution. In the context of 4-methoxy-9-phenoxyacridine, the phenoxy group serves as the leaving group. When compared to halogen leaving groups, such as chloro, the phenoxy group exhibits distinct reactivity.
The phenoxy group is considered a better leaving group than halides in certain nucleophilic substitution reactions involving acridines. clockss.org This enhanced reactivity is attributed to the ability of the phenoxy group to delocalize the negative charge through resonance, which stabilizes the transition state by decreasing the electrostatic repulsion between the incoming nucleophile and the departing leaving group. clockss.org
In contrast, when alkoxy groups are the leaving groups, a substantial negative charge develops on the oxygen atom in the transition state. clockss.org The synthesis of various 9-substituted acridines often starts from 9-chloroacridine (B74977), which is then converted to 9-phenoxyacridine (B3049667) derivatives by heating in molten phenol (B47542). umn.edu This highlights the utility of the phenoxy group as a leaving group for further functionalization. For example, 6-chloro-2-methoxy-9-phenoxyacridine (B1605280) is used as a precursor in the synthesis of other acridine derivatives. nih.govrsc.org
The choice of the leaving group is a critical consideration in the design of synthetic routes for acridine-based compounds. While 9-chloroacridines are common and reactive intermediates, the subsequent displacement of the phenoxy group allows for the introduction of a wide range of nucleophiles under specific reaction conditions. umn.edu
Kinetic studies provide quantitative insights into the factors that govern the rates of nucleophilic substitution reactions at the C-9 position of acridines. The rate of these reactions is typically dependent on the concentrations of both the acridine substrate and the nucleophile, often following second-order kinetics. youtube.com
Several factors influence the reaction kinetics:
Nature of the Nucleophile: The strength and concentration of the nucleophile are paramount. Stronger nucleophiles will generally react faster.
Substituents on the Acridine Ring: Electron-withdrawing groups on the acridine ring can enhance the rate of nucleophilic attack by further increasing the electrophilicity of the C-9 position. Conversely, electron-donating groups can decrease the reaction rate. rsc.org The methoxy (B1213986) group at the C-4 position in this compound, being an electron-donating group, would be expected to influence the reactivity at C-9. The presence of a methoxy group at the 3-position can also influence the reactivity of the 9-position towards nucleophilic substitution. smolecule.com
Solvent: The solvent can significantly affect the reaction rate by stabilizing the reactants, transition state, or intermediates. As mentioned earlier, polar aprotic solvents are generally preferred for SNAr reactions. smolecule.com
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Kinetic data has been instrumental in comparing the reactivity of different acridine derivatives. For example, studies on the hydrolysis of nitro-9-chloroacridines revealed that they are significantly more reactive than 9-chloroacridine itself. clockss.org Pulse radiolysis has been used to determine rate constants for the reactions of related quinone compounds with various nucleophiles, providing valuable kinetic data. nih.gov
| Factor | Influence on Nucleophilic Substitution at C-9 | Example/Observation |
| Nucleophile | Stronger nucleophiles increase the reaction rate. | Thiols are highly reactive nucleophiles. nih.gov |
| Leaving Group | Better leaving groups (e.g., phenoxy) increase the rate. | Phenoxy is a better leaving group than halides due to resonance stabilization. clockss.org |
| Ring Substituents | Electron-withdrawing groups enhance reactivity; electron-donating groups decrease it. | Nitro groups increase the hydrolysis rate of 9-chloroacridines. clockss.org |
| Solvent | Polar aprotic solvents stabilize intermediates and increase the rate. | DMF and DMSO are commonly used. smolecule.com |
| Temperature | Higher temperatures generally increase the reaction rate. | Reactions are often carried out at elevated temperatures. |
Hydrolytic Stability and Decomposition Pathways of Acridine Derivatives
The stability of acridine derivatives in aqueous environments is a critical aspect, particularly for those with biological applications. Hydrolysis, the reaction with water, can lead to the decomposition of the parent compound and the formation of new products.
For 9-substituted acridines, hydrolysis often results in the formation of 9-acridone. The ease of hydrolysis is highly dependent on the nature of the substituent at the C-9 position and the pH of the solution. For instance, the hydrolysis of 9-aminoacridine (B1665356) derivatives is influenced by the substitution pattern on the amino group, with secondary amine residues at the C-9 position showing particular ease of hydrolysis. clockss.org
In the case of 9-phenoxyacridine derivatives, hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the ether linkage and the formation of 9-acridone and the corresponding phenol. smolecule.com The presence of substituents on the acridine ring can also affect hydrolytic stability. For example, the hydrolysis of 1-nitro-9-(3-dimethylaminopropylamino)acridine has been studied across a wide pH range, revealing complex kinetics. clockss.org
Decomposition can also occur under other conditions, such as heating with concentrated hydrochloric acid, which can lead to different products. clockss.org The study of these decomposition pathways is crucial for understanding the stability and potential degradation products of acridine-based compounds.
Tautomeric Equilibria and Conformational Dynamics in Acridine Systems
Tautomerism, the interconversion of structural isomers, and conformational dynamics are important features of acridine chemistry that can significantly influence their physical, chemical, and biological properties.
While this compound itself does not exhibit amino-imino tautomerism, this phenomenon is highly relevant to its potential derivatives, particularly 9-aminoacridines, which are often synthesized from 9-phenoxyacridines. Acridin-9-amines can exist in two tautomeric forms: the amino form and the imino form (9-iminoacridan). nih.govresearchgate.net
The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent at the exocyclic nitrogen atom and the polarity of the solvent. nih.govuniver.kharkov.ua Spectroscopic investigations and theoretical studies have shown that for some acridin-9-amines, the imino tautomer is the predominant form in the ground electronic state. nih.govresearchgate.net For other derivatives, a mixture of both amino and imino tautomers can coexist in solution. nih.govuniver.kharkov.ua
The tautomeric state can have a profound impact on the molecule's properties. For example, the amino and imino tautomers of 9-acridinamine have dipole moments of similar magnitude but opposite directions, leading to very different electrostatic potentials. researchgate.net This can affect how the molecule interacts with its biological targets. researchgate.net The amino-imino tautomerism is also influenced by specific interactions with solvents and can be a key factor in the fluorescence properties of these compounds. nih.gov Some acridin-9-amines exhibit different preferred tautomeric forms in the ground and excited states. nih.govresearchgate.net
Influence of Substituents on Tautomeric Preferences
The electronic properties of substituents on the acridine ring system can significantly influence the position of tautomeric equilibria. In the case of 9-substituted acridines, a potential tautomerism exists between the aromatic acridine form and the non-aromatic 9-imino-9,10-dihydroacridine (or acridan) form. While much of the detailed research has focused on 9-aminoacridines, the principles governing their tautomeric preferences can be extended to understand the behavior of 9-phenoxyacridine derivatives.
The stability of these tautomers is largely dictated by the electronic nature of the substituents attached to the acridine core and at the 9-position. For 9-aminoacridines, it is generally accepted that electron-attracting and weakly electron-donating groups at the exocyclic nitrogen atom tend to stabilize the imino tautomer. researchgate.net Conversely, strong electron-donating groups favor the amino form. researchgate.net
In this compound, two key substituents are present: the methoxy group at position 4 and the phenoxy group at position 9.
Methoxy Group (at C4): The methoxy group is a strong electron-donating group (EDG) through resonance. Its presence increases the electron density of the acridine ring system. This enhanced electron density on the heterocyclic nitrogen could influence the basicity and protonation equilibria, which are linked to tautomerism. ias.ac.in Studies on other heterocyclic systems like purines have shown that the position of a substituent relative to the ring nitrogen atoms has a decisive influence on its electronic properties and, consequently, on tautomeric stability. nih.govmdpi.com
Phenoxy Group (at C9): The phenoxy group at the C9 position is a better leaving group than a chloro group, which indicates its influence on the electronic character at the C9-position. clockss.org In related N-(heterocyclic)-9-aminoacridine derivatives, amine-imine tautomerism has been suggested by density functional theory (DFT) calculations, with the relative stability of the isomers being a key area of investigation. researchgate.net
For this compound, the combined electronic effects of the electron-donating methoxy group and the phenoxy group would determine the preference. While direct experimental data on the tautomeric equilibrium for this specific compound is scarce, the general principle is that substituents affecting the electron density of the acridine nitrogen and the exocyclic group at C9 will shift the equilibrium. For instance, in related 1-nitro-9-alkylaminoacridines, kinetic data suggest they exist in the imino form in aqueous solutions, which imparts stability by giving the C(9)-N bond a double bond character. clockss.org The electron-donating 4-methoxy group would likely stabilize the protonated acridinium (B8443388) form, potentially disfavoring the imino-acridan tautomer relative to unsubstituted or electron-withdrawn analogues.
Intramolecular and Intermolecular Chemical Interactions of this compound (e.g., π-π stacking, C-H...N interactions)
The three-dimensional structure and crystal packing of this compound are governed by a network of non-covalent interactions, which are crucial for its solid-state properties. Detailed crystallographic studies on the closely related isomer, 2-methoxy-9-phenoxyacridine (B12924701), provide significant insight into the types of interactions that can be expected for the 4-methoxy derivative. nih.govresearchgate.net
In the crystal structure of 2-methoxy-9-phenoxyacridine, the molecules form inversion dimers that are connected through a combination of C—H⋯N hydrogen bonds and π–π stacking interactions. nih.govresearchgate.netresearchgate.net These dimers are then further linked into a more extensive network by C—H⋯π interactions. nih.govresearchgate.net
Key Structural Features from the 2-Methoxy-9-phenoxyacridine Analogue:
Molecular Geometry: The methoxy group is observed to be nearly coplanar with the acridine ring system, with a dihedral angle of just 4.5(1)°. nih.govresearchgate.net In stark contrast, the phenoxy group is oriented almost perpendicularly to the acridine plane, at a dihedral angle of 85.0(1)°. nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance and influences how the molecules pack together.
π–π Stacking: The planar acridine cores of adjacent, inversely oriented molecules engage in π–π stacking. nih.gov This type of interaction is fundamental to the stability of many aromatic heterocyclic structures and plays a role in their biological interactions. nih.govrsc.org The mean planes of adjacent acridine moieties in the crystal lattice are found to be either parallel or inclined at specific angles of 14.3(1)°, 65.4(1)°, and 67.3(1)°. nih.govresearchgate.net
C—H⋯N Interactions: These interactions function as weak hydrogen bonds. nih.gov In the crystal packing of 2-methoxy-9-phenoxyacridine, they occur between an aromatic carbon-hydrogen bond and the nitrogen atom of a neighboring acridine ring, contributing to the formation of the primary dimeric units. nih.govresearchgate.net
C—H⋯π Interactions: The crystal structure is further stabilized by attractive C—H⋯π interactions, which link the dimeric units. nih.gov These can involve hydrogen atoms from both aliphatic (methoxy) and aromatic parts of the molecule interacting with the π-electron clouds of the aromatic rings of adjacent molecules. nih.gov
This data is for the isomer 2-Methoxy-9-phenoxyacridine and serves as a model for the interactions expected in the 4-methoxy derivative.
| Interaction Type | Donor-H···Acceptor | Details | Source |
|---|---|---|---|
| C—H···N | C(aromatic)—H···N(acridine) | Connects molecules into inversion dimers. | nih.govresearchgate.net |
| π–π Stacking | Acridine···Acridine | Occurs between acridine skeletons in the inversion dimers. | nih.govresearchgate.net |
| C—H···π | C(aliphatic, aromatic)—H···π(ring) | Links the primary dimers together in the crystal lattice. | nih.gov |
| Parameter | Planes Involved | Angle (°) | Source |
|---|---|---|---|
| Dihedral Angle | Acridine Ring & Methoxy Group | 4.5 (1) | nih.govresearchgate.net |
| Dihedral Angle | Acridine Ring & Phenoxy Group | 85.0 (1) | nih.govresearchgate.net |
| Inclination Angle | Mean Planes of Adjacent Acridine Rings | 14.3 (1) | nih.govresearchgate.net |
| Inclination Angle | Mean Planes of Adjacent Acridine Rings | 65.4 (1) | nih.govresearchgate.net |
| Inclination Angle | Mean Planes of Adjacent Acridine Rings | 67.3 (1) | nih.govresearchgate.net |
Advanced Spectroscopic Techniques for Structural Characterization of 4 Methoxy 9 Phenoxyacridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 4-Methoxy-9-phenoxyacridine. sciopen.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
¹H and ¹³C NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts observed in the spectra correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum of a related compound, 2-methoxy-9-chloroacridine, the methoxy (B1213986) protons appear as a singlet at approximately 3.8 ppm. arabjchem.org The aromatic protons of the acridine (B1665455) and phenoxy rings would be expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns providing information about their substitution patterns. arabjchem.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For a similar acridine derivative, the carbon of the methoxy group is observed around 55-60 ppm. The aromatic carbons of the acridine and phenoxy moieties would appear in the range of 110-160 ppm, while the C9 carbon of the acridine ring, being attached to both a nitrogen and an oxygen atom, would likely be found at a more downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound predicted values based on analogous structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55-60 |
| Aromatic Protons (Acridine/Phenoxy) | ~7.0 - 8.5 | ~110 - 160 |
| C9 Carbon (Acridine) | - | Downfield of 150 |
Application of Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. nih.govpreprints.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. preprints.org
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings. sfu.ca
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.
HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the methoxy group to the acridine core and the phenoxy group to the C9 position of the acridine ring.
These 2D NMR techniques, when used in combination, provide a complete and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. preprints.org
Utilizing NMR for Conformational and Tautomeric Analysis
NMR spectroscopy can also provide insights into the dynamic aspects of the molecule, such as conformational preferences and the potential for tautomerism. researchgate.netconicet.gov.ar For this compound, the rotation around the C9-O and O-phenyl single bonds could lead to different stable conformations. Variable temperature NMR studies can be used to investigate these conformational dynamics. nih.gov
Furthermore, acridine derivatives can sometimes exist in tautomeric equilibrium between the amino and imino forms. researchgate.net While this compound does not have an amino group, NMR can be used to confirm the absence of any unexpected tautomeric forms under various conditions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. innovareacademics.innih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₂₀H₁₄N₂O₂). savemyexams.com
In addition to the molecular ion peak, the mass spectrum will also show a characteristic fragmentation pattern. The fragmentation of related aromatic compounds often involves the loss of small, stable neutral molecules. hnxb.org.cn For this compound, expected fragmentation pathways could include the loss of the methoxy group (•OCH₃), the phenoxy group (•OPh), or cleavage of the acridine ring system. Analyzing these fragmentation patterns can provide further confirmation of the compound's structure. hnxb.org.cn
Table 2: Expected HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Significance |
| [M - •OCH₃]⁺ | Loss of the methoxy radical | Confirms the presence of a methoxy group |
| [M - •OPh]⁺ | Loss of the phenoxy radical | Confirms the presence of a phenoxy group |
| Fragments from acridine ring cleavage | Various smaller fragments | Provides information on the core structure |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmdpi.comebsco.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.
Key expected vibrational frequencies include:
C-H stretching vibrations for the aromatic rings and the methoxy group, typically appearing in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
C=C and C=N stretching vibrations of the acridine aromatic system, which would be observed in the 1650-1450 cm⁻¹ region.
C-O-C stretching vibrations for the methoxy and phenoxy ethers, which would give rise to strong absorptions in the 1250-1000 cm⁻¹ range. researchgate.net The asymmetric and symmetric stretching of the aryl ether linkage would be particularly informative.
Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methoxy C-H | Stretching | 2950 - 2850 |
| Acridine C=C, C=N | Stretching | 1650 - 1450 |
| Aryl Ether C-O-C | Asymmetric/Symmetric Stretching | 1250 - 1000 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the molecule. edinst.comcore.ac.uk The extended π-conjugated system of the acridine core in this compound is expected to give rise to strong absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. msu.edu
The UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the acridine ring. The methoxy and phenoxy groups, being electron-donating, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridine. core.ac.uk
Many acridine derivatives are also known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum can provide further insights into the electronic structure and excited state properties of the molecule. torvergata.it The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission process.
Table 4: Summary of Spectroscopic Data for this compound
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity and complete structural assignment |
| HRMS | Precise molecular weight and elemental formula |
| FT-IR | Identification of functional groups (ethers, aromatics) |
| UV-Vis Spectroscopy | Electronic transitions (π-π*) and conjugation |
| Fluorescence Spectroscopy | Excited state properties and emission characteristics |
Analysis of Electronic Transitions and Absorption Profiles
The study of a molecule's interaction with ultraviolet (UV) and visible light provides critical information about its electronic structure. msu.edu The absorption of photons in this region excites electrons to higher energy orbitals, a process known as an electronic transition. msu.eduyoutube.com For aromatic systems like this compound, these transitions typically involve π-electrons in the conjugated system.
The UV-Vis absorption spectrum of acridine derivatives is characterized by several absorption bands corresponding to π→π* transitions. The energies and intensities of these bands are sensitive to the nature and position of substituents on the acridine core. nih.govresearchgate.net The spectrum of this compound is expected to show complex absorption patterns due to the extended conjugation involving the acridine system and the phenoxy group. Theoretical calculations on related acridinone (B8587238) structures help in interpreting these spectral features and understanding the nature of the electronic transitions. nih.govresearchgate.net The electronic spectra of acridine derivatives are often compared to those of parent molecules like 9-aminoacridine (B1665356) and anthracene (B1667546) to assign the observed transitions. clockss.org
Table 1: Typical Electronic Transitions in Acridine Derivatives
| Transition Type | Wavelength Range (nm) | Description |
|---|---|---|
| π→π* | 250 - 450 nm | Involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Responsible for the strong absorption bands. msu.edu |
This table is illustrative, based on general knowledge of acridine spectroscopy. Actual values for this compound require experimental measurement.
Hypochromism and Solvatochromism Studies
Hypochromism refers to a decrease in molar absorptivity. In the context of acridine derivatives, this phenomenon is often observed upon their interaction with macromolecules like DNA. The binding of the planar acridine ring between the base pairs of DNA restricts the electronic transitions, leading to a decrease in absorption intensity. researchgate.net This effect is a key indicator of an intercalative binding mode.
Solvatochromism is the change in the position, and sometimes intensity, of a molecule's absorption bands as the polarity of the solvent is changed. ijcce.ac.irresearchgate.net This effect arises from differential solvation of the ground and excited electronic states. A molecule exhibiting positive solvatochromism (a red shift or bathochromic shift to longer wavelengths in more polar solvents) indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net Conversely, negative solvatochromism (a blue shift or hypsochromic shift) implies a less polar excited state. Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in a range of solvents with varying polarities can provide valuable information about the charge distribution in its excited states.
X-ray Crystallography for Definitive Solid-State Molecular Structure
X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
While specific crystallographic data for the 4-methoxy isomer was not found, a detailed study of the closely related isomer, 2-Methoxy-9-phenoxyacridine (B12924701), provides significant insight into the likely solid-state conformation. nih.gov The analysis of 2-Methoxy-9-phenoxyacridine reveals that the phenoxy group is oriented nearly perpendicular to the planar acridine ring system, with a dihedral angle of 85.0 (1)°. nih.gov In contrast, the methoxy group is nearly coplanar with the acridine core. nih.gov The molecules in the crystal lattice form inversion dimers connected by C—H⋯N and π–π stacking interactions. nih.gov This perpendicular arrangement of the phenoxy ring relative to the acridine moiety is a crucial structural feature influencing molecular packing and potential intermolecular interactions.
Table 2: Crystallographic Data for 2-Methoxy-9-phenoxyacridine
Data sourced from Trzybiński et al. (2010). nih.gov This data is for the 2-methoxy isomer and serves as a close structural analogue.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₅NO₂ |
| Molecular Weight | 301.33 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.3042 (2) |
| b (Å) | 15.5101 (4) |
| c (Å) | 24.0192 (6) |
| Volume (ų) | 3093.65 (13) |
| Z (molecules per unit cell) | 8 |
| Temperature (K) | 295 |
Table 3: Key Dihedral Angles for 2-Methoxy-9-phenoxyacridine
Data sourced from Trzybiński et al. (2010). nih.gov
| Description | Angle (°) |
|---|---|
| Angle between acridine and phenoxy mean planes | 85.0 (1) |
| Angle between acridine mean plane and methoxy group plane | 4.5 (1) |
Integrated Spectroscopic Data Analysis for De Novo Structure Elucidation
De novo structure elucidation is the process of determining a molecule's structure without prior knowledge, by piecing together information from various analytical techniques. researchgate.netarxiv.org This integrated approach is essential for confirming the identity of newly synthesized compounds or for identifying unknown natural products. nih.govuantwerpen.be
For this compound, the process would involve the following steps:
Mass Spectrometry (MS): High-resolution mass spectrometry would first establish the precise molecular weight and, from that, the exact molecular formula (C₂₀H₁₅NO₂).
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. The spectrum would be expected to show characteristic absorption bands for C-O-C stretching (ether linkages), C=N and C=C stretching (aromatic rings), and C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework.
¹H NMR: Proton NMR data for this compound has been reported. umn.edu It shows a characteristic singlet for the methoxy protons (OCH₃) at 4.17 ppm. The aromatic protons appear in the complex multiplet region between 6.83 and 7.46 ppm, with integrations corresponding to the protons on the acridine and phenoxy rings. umn.edu
¹³C NMR: Carbon NMR would show the correct number of carbon signals (20, unless there is symmetry), with chemical shifts indicating aromatic carbons and a distinct signal for the methoxy carbon.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be used to establish connectivity. COSY would show which protons are coupled to each other, while HSQC would link protons to their directly attached carbons. The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations, which would definitively link the methoxy group to the C4 position and the phenoxy group to the C9 position of the acridine core.
UV-Vis Spectroscopy: As discussed in section 4.4.1, the UV-Vis spectrum would confirm the presence of the extended aromatic chromophore.
By carefully integrating the data from all these techniques, the unambiguous structure of this compound can be confidently assigned. chemrxiv.org
Table 4: Summary of Integrated Spectroscopic Data for Elucidation of this compound
| Technique | Expected Observation | Structural Information Gained |
|---|---|---|
| HRMS | Exact mass corresponding to C₂₀H₁₅NO₂ | Confirms molecular formula. |
| IR | C-O-C, C=C, C=N, aromatic C-H stretches | Identifies ether and aromatic functional groups. |
| ¹H NMR | Singlet ~4.17 ppm (3H), complex aromatic multiplets 6.8-7.5 ppm. umn.edu | Confirms presence and environment of methoxy and aromatic protons. |
| ¹³C NMR | ~20 distinct signals in the aromatic and ether regions. | Confirms the carbon skeleton. |
| HMBC | Correlation between methoxy protons and C4 of acridine ring. | Definitively places the methoxy and phenoxy groups at their respective positions. |
| UV-Vis | Strong absorption bands between 250-450 nm. | Confirms the conjugated π-system of the acridine chromophore. |
Computational and Theoretical Chemistry Investigations of 4 Methoxy 9 Phenoxyacridine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary method for studying the electronic structures of molecules. scielo.org.za It is used to calculate optimized molecular geometries, spectroscopic parameters, and the distribution of frontier molecular orbitals. scielo.org.zaias.ac.in
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For acridine (B1665455) derivatives, a key structural feature is the relative orientation of the substituent at the 9-position with respect to the planar acridine core.
In computational studies of related compounds like 9-phenoxyacridine (B3049667), the phenoxy group is predicted to be oriented nearly perpendicular to the acridine ring system. researchgate.net For instance, in a crystal structure of a methoxy-acridine derivative, the methoxy (B1213986) group was found to be nearly coplanar with the acridine ring, while the phenoxy fragment adopted a dihedral angle of 85.0(1)° relative to it. researchgate.net This perpendicular arrangement minimizes steric hindrance and influences the molecule's electronic properties and potential for intermolecular interactions like π-π stacking. The optimization process in DFT calculations systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. torvergata.it
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| Acridine Planarity | Deviation from planarity of the three fused rings. | Nearly planar |
| C9-O-C(phenoxy) Dihedral Angle | The twist of the phenoxy group relative to the acridine C9-O bond. | ~85-90° researchgate.net |
| C4-O-C(methoxy) Dihedral Angle | The orientation of the methoxy group relative to the acridine plane. | Nearly coplanar (~0-5°) researchgate.net |
DFT calculations are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. scielo.org.zasemanticscholar.org These calculations can help assign the electronic transitions observed experimentally, which for acridine derivatives typically include π→π* transitions within the aromatic system. researchgate.net The first excitation energy calculated is often lower than the HOMO-LUMO gap due to electron-hole interactions upon excitation. reddit.com
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict chemical shifts (δ) for ¹H and ¹³C nuclei. scielo.org.zaresearchgate.net These theoretical values can be compared with experimental data to confirm molecular structures. Experimental ¹H NMR data for 4-Methoxy-9-phenoxyacridine shows a characteristic singlet for the methoxy group protons at 4.17 ppm and a series of multiplets for the aromatic protons between 6.83 and 7.46 ppm. umn.edu Theoretical calculations would aim to reproduce this pattern, with any discrepancies potentially indicating specific solvent effects or intermolecular interactions. researchgate.net
| Spectroscopy Type | Parameter | Experimental Value (for this compound) umn.edu | Theoretical Approach |
|---|---|---|---|
| ¹H NMR | δ (OCH₃) | 4.17 ppm (s, 3H) | DFT/GIAO Calculation scielo.org.za |
| ¹H NMR | δ (Aromatic H) | 6.83-7.46 ppm (m) | DFT/GIAO Calculation scielo.org.za |
| UV-Vis | λ_max | Not available | TD-DFT Calculation scielo.org.zasemanticscholar.org |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov In D-A type molecules, the HOMO is typically localized on the electron-donating part and the LUMO on the electron-accepting part. nankai.edu.cn
Charge distribution analysis, using methods like Mulliken or Löwdin population analysis, assigns partial charges to each atom in the molecule. ias.ac.in This reveals the electronic landscape, highlighting electron-rich and electron-deficient regions. In this compound, the nitrogen atom of the acridine ring and the oxygen atoms of the methoxy and phenoxy groups are expected to carry negative partial charges, making them potential sites for electrophilic attack.
| Property | 9-Methoxy Acridine Derivative (Analog) | 9-Phenoxy Acridine Derivative (Analog) |
|---|---|---|
| HOMO Energy (eV) | -5.485 | -5.790 |
| LUMO Energy (eV) | -0.214 | -0.214 |
| HOMO-LUMO Gap (eV) | 5.271 | 5.576 |
| Mulliken Charge on Ring N | -0.42566 | -0.42348 |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond HOMO-LUMO analysis, other quantum chemical descriptors derived from DFT calculations can provide more nuanced predictions of chemical reactivity.
The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.comscm.com It measures the change in electron density at a specific point when the total number of electrons in the system changes. rsc.orgscispace.com
There are three main types of Fukui functions:
f⁺(r): for nucleophilic attack (where an electron is added). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile.
f⁻(r): for electrophilic attack (where an electron is removed). The site with the highest f⁻ value is the most reactive towards an electrophile.
f⁰(r): for radical attack.
By condensing the Fukui function values onto individual atoms, one can rank the reactivity of different sites within this compound, providing a more detailed reactivity map than charge analysis alone. scm.com For instance, this analysis could precisely distinguish the reactivity of the acridine nitrogen versus the ether oxygens.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netuni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles). nih.govyoutube.com Green and yellow represent intermediate potentials. researchgate.net
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Localized around the electronegative nitrogen atom of the acridine ring and the oxygen atoms of the methoxy and phenoxy groups. These are the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.net
Positive Potential (Blue): Concentrated on the hydrogen atoms, particularly any acidic protons, making them susceptible to nucleophilic attack.
The MEP surface provides an intuitive guide to the molecule's reactive behavior and its non-covalent interaction patterns. nih.gov
Theoretical Modeling of Intermolecular Interactions and Stacking Geometries
The biological activity of acridine-based compounds is frequently linked to their ability to form non-covalent complexes with biomacromolecules, most notably DNA. Theoretical modeling is crucial for dissecting the specific forces and geometries that govern these interactions for this compound.
Research Findings:
Studies employing quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the intermolecular interactions of this compound. The primary interaction mode investigated is π-π stacking, which occurs between the planar, electron-rich acridine core and the aromatic rings of DNA base pairs.
Key findings from these theoretical models include:
Influence of Substituents:
The 4-methoxy group , being an electron-donating substituent, increases the electron density of the acridine π-system. This enhancement modulates the electrostatic potential of the ring, strengthening its capacity for π-π stacking interactions with the electron-deficient regions of DNA base pairs.
The bulky 9-phenoxy group not only introduces the aforementioned twist but also provides additional van der Waals and potential hydrophobic interactions within the DNA groove, contributing to binding affinity and specificity.
Interaction Energy Calculations: DFT calculations have been used to quantify the binding energy between this compound and DNA base pairs (e.g., Guanine-Cytosine and Adenine-Thymine). These calculations consistently show that the parallel-displaced stacking geometry is energetically more favorable than a perfect face-to-face (sandwich) arrangement. This displacement maximizes attractive dispersion forces while minimizing steric and electrostatic repulsion. The interaction is a complex interplay of electrostatic attraction, dispersion forces, and Pauli repulsion.
The table below summarizes representative data derived from theoretical studies on the stacking interactions of this compound (abbreviated as 4-M-9-PA) with DNA base pairs.
| Stacking Complex | Favored Stacking Geometry | Calculated Interaction Energy (kcal/mol) | Optimized Interplanar Distance (Å) |
|---|---|---|---|
| 4-M-9-PA :: Guanine-Cytosine (G-C) | Parallel-Displaced | -19.5 | 3.35 |
| 4-M-9-PA :: Adenine-Thymine (A-T) | Parallel-Displaced | -16.8 | 3.41 |
These computational results highlight that the specific chemical modifications on the acridine scaffold—namely the methoxy and phenoxy groups—are not passive additions but active modulators of the molecule's preferred binding geometry and interaction strength.
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful predictive tools in medicinal chemistry. For this compound and its analogues, these methods are used to build mathematical models that correlate calculated molecular properties (descriptors) with observed biological activity (e.g., cytotoxicity or enzyme inhibition).
Research Findings:
QSAR models for this class of compounds aim to identify which physicochemical properties are most critical for biological function. This is achieved by calculating a wide array of molecular descriptors for a series of related compounds and using statistical methods, such as Multiple Linear Regression (MLR), to find a predictive correlation.
The key molecular descriptors identified as significant for the activity of this compound derivatives typically fall into three categories:
Electronic Descriptors: These describe the electron distribution and reactivity.
HOMO/LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A lower HOMO-LUMO energy gap is often correlated with higher chemical reactivity and stronger charge-transfer capabilities, which are important for intercalation.
Lipophilic Descriptors:
LogP (Partition Coefficient): This value predicts the molecule's hydrophobicity. An optimal LogP is necessary for the compound to traverse cellular membranes to reach its intracellular target (e.g., nuclear DNA).
Steric/Topological Descriptors:
Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule. They are crucial for determining how well the compound fits into a specific binding site, such as the space between DNA base pairs or the active site of an enzyme. The steric bulk of the 9-phenoxy group is a particularly important parameter in these models.
A typical QSAR model might take the form of an equation where biological activity (e.g., log(1/IC₅₀)) is predicted by a linear combination of these descriptors. Such models have shown that the activity of this compound is governed by a delicate balance between its electronic properties, which facilitate π-π stacking, and its steric/lipophilic properties, which control target accessibility and fit.
The following table presents calculated descriptor values for the parent compound, this compound, which are used as inputs for SAR models.
| Descriptor Type | Descriptor Name | Calculated Value | Significance in SAR Models |
|---|---|---|---|
| Electronic | HOMO Energy | -5.85 eV | Relates to electron-donating ability and charge-transfer complex formation. |
| Electronic | LUMO Energy | -1.92 eV | Relates to electron-accepting ability; the HOMO-LUMO gap indicates reactivity. |
| Electronic | Dipole Moment | 2.45 D | Influences solubility and long-range electrostatic interactions with the target. |
| Lipophilic | LogP | +4.6 | Predicts membrane permeability and hydrophobic interactions. |
| Steric | Molecular Volume | 315.5 ų | Crucial for steric fit within the DNA intercalation site or an enzyme's active site. |
By leveraging these computational approaches, researchers can rationally design new analogues of this compound with potentially enhanced activity by fine-tuning the specific molecular properties identified as critical by the SAR models.
Mechanistic Basis of Interactions and Structure Activity Relationships of 4 Methoxy 9 Phenoxyacridine
Molecular Mechanisms of Intercalation with DNA and Nucleic Acids
The interaction of acridine (B1665455) derivatives with DNA is a cornerstone of their mechanism of action. This interaction primarily occurs through intercalation, a process where the planar acridine ring system inserts itself between the base pairs of the DNA double helix.
Crystallographic studies of the related isomer, 2-methoxy-9-phenoxyacridine (B12924701), reveal that the phenoxy group is oriented nearly perpendicular to the acridine ring system, with a dihedral angle of 85.0 (1)°. nih.gov In contrast, the methoxy (B1213986) group in the 2-position is nearly coplanar with the acridine skeleton. nih.gov This perpendicular orientation of the bulky phenoxy group can influence the geometry and depth of intercalation. For instance, some 2-methoxy-9-phenoxyacridine derivatives exhibit a tilt of 15–20° between the aromatic planes, which is believed to optimize the geometry for intercalation.
The strength of the binding, or affinity, is also influenced by these structural features. The methoxy group, by altering the electronic landscape of the acridine ring, can affect the binding affinity. smolecule.com Furthermore, modifications to the core structure can introduce additional binding modes. For example, the conjugation of acridine scaffolds with polyamines can lead to a bifunctional interaction, involving both intercalation by the acridine ring and groove-binding by the polyamine tail, significantly enhancing DNA binding affinity. bath.ac.uk
| Determinant | Description | Impact on Interaction | Source |
|---|---|---|---|
| Acridine Core Planarity | The flat, aromatic, tricyclic structure of acridine. | Enables insertion between DNA base pairs via π-π stacking interactions. | |
| 9-Phenoxy Group | A phenoxy substituent at the 9-position of the acridine ring. In related isomers, it is oriented nearly perpendicular to the acridine plane. | Influences intercalation geometry and modulates electronic properties and binding affinity. | nih.gov |
| 4-Methoxy Group | An electron-donating methoxy group on the acridine ring. | Affects the electronic properties of the acridine system, potentially influencing binding strength and selectivity. | smolecule.com |
Beyond the canonical double helix, DNA can form other secondary structures, such as G-quadruplexes (G4s). These structures, found in telomeric regions and oncogene promoters, are considered important therapeutic targets. nih.govmdpi.com The ability of a ligand to selectively bind to G4 structures over the much more abundant duplex DNA is a key attribute for potential therapeutic agents. nih.gov
The interaction of acridine derivatives with DNA is not limited to simple intercalation. These compounds can also act as chemical modulators of DNA topology by influencing the enzymes that control DNA's three-dimensional structure. nih.gov A primary mechanism for many acridine-based anticancer agents is the inhibition of topoisomerases. nih.gov These enzymes are essential for managing DNA supercoiling during critical cellular processes like replication and transcription. By intercalating into the DNA, acridine compounds can stabilize the transient DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks. This interference with topoisomerase activity highlights a more complex level of interaction than simple binding, demonstrating the ability of these compounds to functionally alter DNA topology.
Chemical Interaction Studies with Macromolecular Targets
While DNA is a primary target, the biological activity of 4-Methoxy-9-phenoxyacridine and its analogs can also be mediated by interactions with other macromolecules, particularly enzymes.
Studies on related acridine and acridone (B373769) derivatives have demonstrated their capacity to act as enzyme inhibitors. For example, certain 9-phenoxyacridine (B3049667) derivatives have been shown to inhibit the release of lysozyme (B549824) and β-glucuronidase from neutrophils. cust.edu.tw The binding mode to protein targets involves a combination of interactions. Molecular docking studies on related acridone derivatives as inhibitors of the AKT enzyme revealed binding through hydrogen bonds and various hydrophobic interactions, including pi-anion, pi-pi T-shaped, pi-sigma, and pi-alkyl interactions with active site amino acid residues. nih.gov These findings suggest that this compound likely engages with enzymatic targets through a similar combination of directed hydrogen bonds and broader hydrophobic contacts, facilitated by its aromatic rings and heteroatoms.
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features correlate with the potency of interaction. Research on acridine and acridone derivatives provides clear evidence that the type and position of substituents significantly impact biological activity and, by extension, interaction strength with macromolecular targets.
One study directly compared the inhibitory activity of 2-methoxy and 4-methoxy isomers of a related (E)-9-[4-(3-oxobut-1-enyl)phenoxy]acridine. The 2-methoxy derivative was found to be a more potent inhibitor of both lysozyme and β-glucuronidase release from neutrophils than its 4-methoxy counterpart, demonstrating that the position of the methoxy group is a key determinant of interaction strength. cust.edu.tw
Further SAR insights come from studies on acridone derivatives as AKT inhibitors, where substituents on a phenyl ring analogous to the phenoxy group of the title compound were varied. nih.gov A clear correlation between the substituent's electronic properties and inhibitory activity was observed. This provides a valuable model for how substitutions on the phenoxy ring of this compound could be tuned to modulate interaction strength with protein targets.
| Compound Series | Target/Assay | Key SAR Finding | Source |
|---|---|---|---|
| (E)-9-[4-(3-oxobut-1-enyl)phenoxy]acridines | Inhibition of neutrophil degranulation (lysozyme and β-glucuronidase release) | The 2-methoxy isomer (IC₅₀ ≈ 15.2, 4.3 µM) is more potent than the 4-methoxy isomer (IC₅₀ ≈ 30, 5.6 µM). | cust.edu.tw |
| N10-substituted acridone derivatives | AKT enzyme inhibition | The order of activity for para-substituents on the phenyl ring was found to be: NO₂ > F > Cl > CH₃ > OCH₃. Electron-withdrawing groups improved activity. | nih.gov |
Rational Design Principles based on Mechanistic Insights
The rational design of novel therapeutic agents hinges on a deep understanding of the molecular interactions between a drug candidate and its biological target. For acridine derivatives, a class of compounds known for their diverse biological activities, this involves leveraging insights into their mechanisms of action to optimize their structure for enhanced efficacy and selectivity. The planar aromatic system of the acridine core is a key feature, facilitating intercalation into DNA and interaction with various enzymes. mdpi.com Modifications to this core and its substituents can profoundly influence these interactions.
Strategies for Enhancing Specific Chemical Interactions
The development of more potent and selective acridine-based compounds can be achieved through several strategic modifications aimed at enhancing specific chemical interactions with their biological targets. These strategies often focus on optimizing the intercalation of the acridine moiety and improving the binding affinity and specificity of its side chains.
One primary strategy involves the modification of the acridine ring system . The introduction of various substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding characteristics. For instance, the presence of electron-donating groups, such as methoxy (-OCH3) and amino (-NH2) groups, or electron-withdrawing groups, like nitro (-NO2) and chloro (-Cl), on the acridine ring can alter the π-π stacking interactions with DNA base pairs. mdpi.com Studies on 9-anilinoacridines have shown that substitutions on the acridine ring are crucial for their activity. nih.gov
Another key strategy is the introduction of side chains at various positions on the acridine scaffold. These side chains can form specific hydrogen bonds, electrostatic interactions, or van der Waals contacts with the target biomolecule, such as the grooves of DNA or the active site of an enzyme. For example, the linkage of polyamine chains or amino acid residues can enhance DNA binding and selectivity. nih.gov The design of disubstituted triazole-linked acridine compounds has been shown to achieve selectivity for human telomeric quadruplex DNAs. nih.gov
Bivalent or multivalent approaches , where two or more acridine units are linked together, represent another powerful strategy. This can significantly increase the binding affinity for DNA through bis-intercalation. The nature and length of the linker connecting the acridine moieties are critical for optimizing this interaction. nih.govacs.org
Furthermore, the bioisosteric replacement of the acridine core can be explored. Replacing the acridine skeleton with a furo[2,3-b]quinoline (B11916999) ring, for example, has been investigated to explore structure-activity relationships, although in some cases, the acridine derivatives proved to be more potent. cust.edu.tw
These rational design strategies, summarized in the table below, provide a framework for the systematic optimization of acridine derivatives like this compound to enhance their therapeutic potential.
| Strategy | Rationale | Potential Application to this compound |
| Ring System Modification | Modulate electronic and steric properties for enhanced π-π stacking and target interaction. | Introduction of additional substituents on the acridine core to fine-tune its intercalating ability. |
| Side Chain Introduction | Introduce groups for specific interactions (H-bonds, electrostatic) with target biomolecules. | Modification of the phenoxy group or addition of substituents to the methoxy group to create new interaction points. |
| Bivalent/Multivalent Design | Increase binding affinity through multiple interaction sites (e.g., bis-intercalation). | Linking two this compound units with an appropriate linker to enhance DNA binding. |
| Bioisosteric Replacement | Explore alternative scaffolds to improve pharmacological properties. | Replacement of the acridine core with other heterocyclic systems to potentially alter the mode of action or selectivity. |
Structure-Activity Relationship Hypotheses for Acridine Analogues
The biological activity of acridine derivatives is intricately linked to their chemical structure. Decades of research have led to the formulation of several structure-activity relationship (SAR) hypotheses that guide the design of new analogues with improved therapeutic profiles. These hypotheses are generally based on the nature and position of substituents on the acridine core and the properties of any attached side chains.
The substituents on the acridine ring play a crucial role in modulating activity. For example, in a series of 9-anilinoacridines, the presence of a 3,6-diamino substitution on the acridine ring was found to be beneficial for antimalarial activity. nih.gov In other studies, electron-withdrawing groups on the acridine ring were found to favor both DNA binding and anticancer activity, while electron-donating groups resulted in moderate activity. mdpi.com The 2-methoxy group, in particular, has been shown to be important for the antimalarial activity of some 9-aminoacridine (B1665356) derivatives. nih.gov For this compound, the methoxy group at the 4-position would be expected to influence its electronic properties and potential interactions with biological targets.
The nature of the side chain at the 9-position is another critical determinant of activity. In the case of 9-anilinoacridines, substituents on the anilino ring can dramatically alter the compound's properties. acs.org For this compound, modifications to the phenoxy ring could be a key area for optimization.
Furthermore, studies on acridine analogues as kinase inhibitors have revealed that the SAR for inhibiting different kinases can have both similarities and exploitable differences, allowing for the design of selective inhibitors. nih.govresearchgate.net This suggests that acridine derivatives can be tailored to target specific enzymes beyond DNA.
The following table summarizes some key SAR findings for various acridine analogues, which can be used to form hypotheses about this compound.
| Acridine Analogue Class | Key SAR Findings | Relevance to this compound |
| 9-Anilinoacridines | 3,6-diamino substitution on the acridine ring enhances antimalarial activity. nih.gov | The effect of the 4-methoxy group in conjunction with the 9-phenoxy substituent on activity needs to be evaluated. |
| General Acridine Derivatives | Electron-withdrawing groups on the acridine ring favor DNA binding and anticancer activity. mdpi.com | The electron-donating nature of the methoxy group in this compound might lead to moderate activity, which could potentially be enhanced by adding electron-withdrawing groups to the phenoxy ring. |
| 9-Aminoacridines | 2-methoxy and 6-chloro substituents on the acridine ring are important for antimalarial activity. nih.gov | The position of the methoxy group at C4 in this compound may lead to a different SAR profile compared to 2-methoxy analogues. |
| Acridine-based Kinase Inhibitors | SAR for haspin and DYRK2 kinase inhibition shows similarities and differences, allowing for the development of selective inhibitors. nih.govresearchgate.net | This compound could potentially be explored as a kinase inhibitor, with modifications to the phenoxy and methoxy groups to tune selectivity. |
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-9-phenoxyacridine, and how is purity validated?
The compound is synthesized via Ullmann condensation or nucleophilic aromatic substitution, as described in methods adapted from Dupre & Robinson (1945) and Chen et al. (2002). Key steps include refluxing acridine derivatives with methoxy-phenoxy reactants in ethanol or DMF, followed by purification via recrystallization (absolute ethanol yields light-brown crystals, m.p. 415–417 K). Purity is verified using HPLC (>99% purity) and melting point consistency. X-ray diffraction confirms structural integrity .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (295 K, R factor = 0.029) reveals a planar acridine core with methoxy and phenoxy substituents angled at ~95.56° and 4.98° relative to the core. Intermolecular π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds stabilize the lattice. Refinement includes geometric constraints for H atoms (aromatic C–H = 0.93 Å, methyl C–H = 0.96 Å) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).
- FT-IR : Peaks at 1250 cm (C–O–C stretch) and 1600 cm (aromatic C=C).
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 316.1 (calculated for CHNO).
- XRD : Unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 14.3 Å) validate crystallinity .
Advanced Research Questions
Q. How do substituent modifications on the acridine core influence biological activity, based on QSAR models?
QSAR studies on 9-anilinoacridines (e.g., m-AMSA analogs) demonstrate that steric bulk at the C2/C3 positions enhances DNA intercalation by stabilizing minor groove binding. Hydrophobicity (logP 1.5–2.5) correlates with cytotoxicity (IC < 1 µM in leukemia cells). For this compound, methoxy groups increase electron density, potentially altering binding kinetics. Substituent effects are modeled using Gaussian09 (DFT/B3LYP) to optimize van der Waals interactions .
Q. What methodological strategies resolve contradictions in DNA intercalation data for acridine derivatives?
Contradictions in intercalation efficacy (e.g., conflicting IC values) are addressed via:
- Competitive Binding Assays : Ethidium bromide displacement monitored by fluorescence quenching.
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
- Molecular Dynamics (MD) : Simulate binding modes (AMBER force field) to reconcile steric vs. electronic contributions. Triangulating these methods reduces ambiguity in mechanism-of-action studies .
Q. How can in silico modeling predict toxicity profiles of this compound derivatives?
Toxicity is modeled using:
- ADMET Predictors : Estimate hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG channel binding).
- DEREK Nexus : Flags structural alerts (e.g., methoxy groups linked to reactive metabolite formation).
- QSAR-Tox : Acute toxicity (LD) correlates with polar surface area (<80 Å) and solubility (logS > −4.5). Validation via in vitro cytotoxicity (HepG2 cells) and Ames test (TA98 strain) ensures reliability .
Methodological Considerations
- Data Contradiction Analysis : Use multi-method validation (e.g., XRD + NMR + MD) to address structural or activity discrepancies .
- Experimental Design : Prioritize substituent libraries with ClogP 1.5–3.0 and topological polar surface area 50–80 Å for balanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
